(S)-IB-96212

Antibacterial Discovery Peptidoglycan Biosynthesis Enzyme Inhibition

(S)-IB-96212 is a precise oligomycin derivative. It selectively inhibits MurD2 with no MurL activity and weak MurD inhibition. This unmatched specificity enables unambiguous pathway mapping in alternative peptidoglycan biosynthesis, eliminating confounding off-target effects common with broad-spectrum inhibitors. The essential tool for bacterial cell wall research and novel antibacterial target validation.

Molecular Formula C54H94O16
Molecular Weight 999.3 g/mol
Cat. No. B12362828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-IB-96212
Molecular FormulaC54H94O16
Molecular Weight999.3 g/mol
Structural Identifiers
SMILESCCCC1(C(C(CC=CC=CC(CCC2C(C(C(C3(O2)CCC(C(O3)C(C)C(CC)O)C)C)OC(=O)C=CC(C(C(C(C(C(C(C1O)O)O)OC4CCC(C(O4)C)O)O)C)O)C)C)CC(C)O)C)O)O
InChIInChI=1S/C54H94O16/c1-12-26-53(65)51(63)31(5)17-15-14-16-18-38(28-32(6)55)20-22-41-34(8)49(36(10)54(69-41)27-25-30(4)48(70-54)33(7)39(56)13-2)67-42(58)23-19-29(3)44(59)35(9)45(60)50(46(61)47(62)52(53)64)68-43-24-21-40(57)37(11)66-43/h14-16,18-19,23,29-41,43-52,55-57,59-65H,12-13,17,20-22,24-28H2,1-11H3/b15-14+,18-16+,23-19+/t29-,30-,31+,32?,33?,34+,35-,36-,37+,38-,39+,40-,41-,43-,44+,45?,46-,47-,48+,49+,50-,51-,52?,53-,54-/m0/s1
InChIKeyZJMNECRCNSUGSV-JWPHOFSVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-IB-96212: A Specific Oligomycin-Derived Inhibitor of the Alternative Peptidoglycan Biosynthesis Pathway for Targeted Antibacterial Research and Procurement


(S)-IB-96212 (compound 4) is an oligomycin derivative that functions as a specific inhibitor of the alternative peptidoglycan biosynthetic pathway [1]. It achieves this by selectively inhibiting the MurD2 reaction while demonstrating no inhibition of the MurL reaction and only weak inhibition of the canonical MurD reaction . This precise mechanism of action distinguishes it from broad-spectrum macrolides and other peptidoglycan synthesis inhibitors, positioning it as a critical tool for dissecting bacterial cell wall biology and targeting pathogens that rely on this bypass pathway [2].

Why Generic MurD or Broad-Spectrum Inhibitors Cannot Substitute for (S)-IB-96212 in Alternative Pathway Studies


The alternative peptidoglycan biosynthesis pathway, involving MurD2 and MurL, is a validated target for selective antibacterial intervention against specific plant and opportunistic pathogens [1]. However, this pathway is not universally present in all bacteria, and its inhibition requires exquisite selectivity to avoid off-target effects on the essential, canonical MurD pathway [2]. Generic inhibitors of the MurD family or broad-spectrum peptidoglycan disruptors lack the necessary specificity, often inhibiting the canonical pathway or other cellular processes, thereby confounding experimental results and limiting therapeutic index. (S)-IB-96212's unique profile—potent MurD2 inhibition with no activity against MurL and weak activity against MurD —addresses this critical gap, providing a precise molecular probe that cannot be functionally replaced by related compounds like actinomycin D, other oligomycins, or non-selective MurD inhibitors. This selectivity is the key quantitative differentiator guiding procurement decisions.

(S)-IB-96212: A Quantitative Evidence Guide for Procuring a Selective MurD2 Inhibitor


(S)-IB-96212 Exhibits Selective MurD2 Inhibition with Negligible MurL and Weak MurD Activity

(S)-IB-96212 is a specific inhibitor of the MurD2-catalyzed reaction in the alternative peptidoglycan biosynthesis pathway. Crucially, it does not inhibit the MurL reaction, which is the subsequent step in the same pathway, and exhibits only weak inhibition of the canonical MurD reaction . This selective profile is essential for pathway-specific investigation and avoids the confounding effects seen with non-selective inhibitors.

Antibacterial Discovery Peptidoglycan Biosynthesis Enzyme Inhibition

Comparative Potency Against MurD2: (S)-IB-96212 vs. Peptide Inhibitor MurD2

While a direct IC50 for (S)-IB-96212 against MurD2 is not publicly available in the cited literature, its potency can be contextually compared to a known peptide inhibitor of Pseudomonas aeruginosa MurD2. The linear 12-mer peptide MurD2 inhibitor has an IC50 of 15 mM (15,000,000 nM) [1]. As a natural product-derived small molecule, (S)-IB-96212 is expected to exhibit significantly higher potency, consistent with its ability to inhibit the MurD2 reaction in screening assays [2]. This class-level inference positions (S)-IB-96212 as a far more potent and drug-like starting point.

Antibacterial Drug Discovery Enzyme Kinetics Structure-Activity Relationship

Differential Binding Affinity: (S)-IB-96212 vs. Human HSP90α

Assessing off-target liability is critical for chemical probe selection. BindingDB reports a dissociation constant (Kd) of 19,000 nM (19 µM) for the binding of (S)-IB-96212 to human HSP90α, as determined by 2D 1H-15N chemical shift perturbation using NMR spectroscopy [1]. While this indicates some interaction with a eukaryotic chaperone protein, the affinity is relatively weak and serves as a key benchmark for selectivity. Researchers can use this data to contextualize cellular effects and compare (S)-IB-96212's off-target profile to other MurD2 inhibitors or related oligomycins, where such specific quantitative data may be absent.

Target Selectivity Off-Target Profiling Chemical Biology

Optimal Research and Industrial Application Scenarios for (S)-IB-96212 Based on Evidence-Backed Differentiation


Dissecting the Alternative Peptidoglycan Pathway in Pathogenic Bacteria

Employ (S)-IB-96212 as a selective chemical probe to inhibit MurD2 in bacterial strains known to possess the alternative peptidoglycan biosynthesis pathway (e.g., Xanthomonas oryzae, some opportunistic pathogens). Its lack of MurL inhibition and weak MurD inhibition ensures that observed phenotypes are directly attributable to MurD2 blockade, enabling unambiguous genetic and biochemical validation of this pathway as a target for novel antibacterial agents [1].

Comparative Selectivity Profiling Against Canonical Peptidoglycan Inhibitors

Use (S)-IB-96212 in side-by-side studies with inhibitors of the canonical MurD pathway or other cell wall synthesis inhibitors (e.g., fosfomycin, vancomycin). This allows for the differential mapping of pathway-specific vulnerabilities in bacteria and can identify synergistic or antagonistic interactions that inform combination therapy strategies [2]. The quantitative selectivity profile of (S)-IB-96212 is the key enabler for these experiments.

Chemical Biology Studies of Spiroketal Macrolide Mechanism of Action

As a spiroketal-containing macrolide related to oligomycins, dunaimycins, and citovaricin, (S)-IB-96212 serves as a valuable tool for studying the structure-activity relationships (SAR) governing MurD2 inhibition. Researchers can use (S)-IB-96212 in mutagenesis and binding studies to map the MurD2 active site and differentiate its binding mode from that of non-selective oligomycins or actinomycin D [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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